molecular formula C7H14ClNO B8504022 ethyl2-cyclopropylethanecarboximidatehydrochloride

ethyl2-cyclopropylethanecarboximidatehydrochloride

Cat. No.: B8504022
M. Wt: 163.64 g/mol
InChI Key: GADZJRLJURVSLN-UHFFFAOYSA-N
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Description

ethyl2-cyclopropylethanecarboximidatehydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to an ethanimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclopropylethanimidate hydrochloride typically involves the reaction of ethyl cyclopropylacetate with an appropriate amidating agent under controlled conditions. One common method involves the use of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of ethyl 2-cyclopropylethanimidate hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

ethyl2-cyclopropylethanecarboximidatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanimidate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylcarboxylic acid derivatives, while substitution reactions can produce a variety of substituted ethanimidates.

Scientific Research Applications

ethyl2-cyclopropylethanecarboximidatehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyclopropylethanimidate hydrochloride involves its interaction with molecular targets through its functional groups. The cyclopropyl group can engage in ring-opening reactions, while the ethanimidate moiety can participate in nucleophilic attacks. These interactions can modulate various biochemical pathways and molecular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

ethyl2-cyclopropylethanecarboximidatehydrochloride can be compared with other similar compounds such as ethyl 2-chloroethanimidate hydrochloride and ethyl 2-bromoethanimidate hydrochloride These compounds share similar structural features but differ in their reactivity and applications The presence of different substituents (eg

List of Similar Compounds

  • Ethyl 2-chloroethanimidate hydrochloride
  • Ethyl 2-bromoethanimidate hydrochloride
  • Ethyl 2-fluoroethanimidate hydrochloride

These compounds highlight the diversity within the ethanimidate family and underscore the unique properties of ethyl 2-cyclopropylethanimidate hydrochloride.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

ethyl 2-cyclopropylethanimidate;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-9-7(8)5-6-3-4-6;/h6,8H,2-5H2,1H3;1H

InChI Key

GADZJRLJURVSLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC1CC1.Cl

Origin of Product

United States

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